3-(Cyclopropylmethoxy)-4-isopropylphenol
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Overview
Description
3-(Cyclopropylmethoxy)-4-isopropylphenol is an organic compound with a unique structure that includes a cyclopropylmethoxy group and an isopropyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-4-isopropylphenol typically involves multiple steps. One common method starts with the alkylation of 3-hydroxy-4-halogenated benzaldehyde to obtain an intermediate compound. This intermediate is then subjected to hydroxylation and further alkylation to introduce the cyclopropylmethoxy group. Finally, the compound undergoes oxidation to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The process involves optimizing reaction conditions to achieve high yields and purity. Key steps include the use of suitable solvents, catalysts, and temperature control to ensure the desired product is obtained with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethoxy)-4-isopropylphenol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., hydroxide ions, alkoxide ions)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted phenols .
Scientific Research Applications
3-(Cyclopropylmethoxy)-4-isopropylphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)-4-isopropylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This can lead to various biological effects, such as reduced inflammation or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: Similar structure but with a difluoromethoxy group instead of an isopropyl group.
Firocoxib: Contains a cyclopropylmethoxy group and is used as an anti-inflammatory drug in veterinary medicine
Uniqueness
3-(Cyclopropylmethoxy)-4-isopropylphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18O2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-(cyclopropylmethoxy)-4-propan-2-ylphenol |
InChI |
InChI=1S/C13H18O2/c1-9(2)12-6-5-11(14)7-13(12)15-8-10-3-4-10/h5-7,9-10,14H,3-4,8H2,1-2H3 |
InChI Key |
AAJFZHNMGRGPBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)O)OCC2CC2 |
Origin of Product |
United States |
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